Boc-4-Amino-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

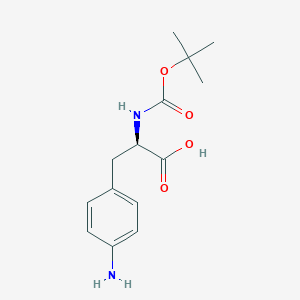

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMVQEZKACRLDP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427146 | |

| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164332-89-2 | |

| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164332-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Boc-4-Amino-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-4-Amino-D-phenylalanine, a valuable building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, data presentation in structured tables, and a workflow visualization to assist researchers in the efficient production of this compound.

Introduction

This compound (Boc-D-Phe(4-NH₂)-OH) is a derivative of the non-proteinogenic amino acid D-phenylalanine. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the α-amino group enhances its stability and solubility, making it an ideal building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The 4-amino group on the phenyl ring offers a site for further functionalization, allowing for the creation of peptides with modified properties, such as altered biological activity, improved pharmacokinetic profiles, or for use in bioconjugation.[2][3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the protection of the α-amino group of 4-Amino-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Due to the presence of two amino groups in the starting material, a key challenge is the selective protection of the α-amino group. An orthogonal protection strategy, where the 4-amino group is protected with a different protecting group (e.g., Fmoc), is a common approach in peptide synthesis to allow for selective deprotection and modification.[3] However, for the synthesis of the title compound where the 4-amino group remains free, careful control of reaction conditions is crucial.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [2] |

| Molecular Weight | 280.3 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 125-130 °C | [2] |

| Optical Rotation | [α]D²⁰ = -23 ± 2º (c=1 in MeOH) | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis Workflow

The synthesis and purification of this compound can be visualized as a multi-step process, from the initial reaction to the final purified product.

References

Navigating the Stability Landscape of Boc-4-Amino-D-phenylalanine: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like Boc-4-Amino-D-phenylalanine is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized peptidomimetics and other pharmaceutical compounds. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and methodologies for its stability assessment.

This compound is a versatile synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the amino group on the phenyl ring introduces specific chemical properties that dictate its stability and handling requirements.

Chemical Stability Profile

The stability of this compound is primarily governed by the lability of the Boc protecting group, which is sensitive to acidic conditions.[1][2] The aromatic amino group also presents a potential site for oxidative degradation. A thorough understanding of its behavior under various stress conditions is essential for preventing unwanted degradation and ensuring its purity.

Acidic Conditions: The Boc group is readily cleaved under acidic conditions through a mechanism of acid-catalyzed hydrolysis.[1][3] This deprotection results in the formation of 4-Amino-D-phenylalanine, carbon dioxide, and isobutylene.[1] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate that rapidly decomposes.[3] Therefore, exposure to acidic environments should be strictly avoided during storage and handling unless deprotection is intended.

Basic Conditions: this compound exhibits good stability under neutral and basic conditions.[1][4] The Boc protecting group is resistant to alkaline hydrolysis and many nucleophiles, making it a stable protecting group in basic reaction media.[1][5]

Oxidative Stress: The presence of the para-amino group on the phenyl ring makes the molecule susceptible to oxidation.[8] Exposure to oxidizing agents or conditions that promote oxidation can lead to the formation of colored impurities and degradation of the compound.

Photostability: While specific photostability studies on this compound are not extensively documented, complex organic molecules, in general, can be susceptible to photolytic degradation.[3] It is, therefore, considered good practice to protect the compound from light.

Summary of Stability and Storage Conditions

To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes potential thermal degradation.[9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation of the aromatic amino group. |

| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, which can be exacerbated by the presence of moisture, especially under any residual acidic conditions. |

| Light | Protect from light | Prevents potential photolytic degradation.[3] |

Degradation Pathways

The primary and most well-understood degradation pathway for this compound is the acid-catalyzed hydrolysis of the Boc group.

A secondary, potential degradation pathway involves the oxidation of the para-amino group on the phenyl ring, which can lead to a variety of colored byproducts. The exact nature of these products would depend on the specific oxidizing agent and conditions.

Experimental Protocols

To assess the stability of this compound and develop stability-indicating methods, forced degradation studies are essential. The following are generalized protocols that can be adapted for this purpose.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile, water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Example Methodology:

-

Chromatographic System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

A typical gradient might be from 10% B to 90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

-

Injection Volume: 10 µL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[10][11]

Conclusion

This compound is a stable compound under neutral and basic conditions but is sensitive to acid, heat, and potentially light and oxidizing agents. Proper storage in a refrigerated, dry, dark, and inert environment is crucial to maintain its quality. The primary degradation pathway involves the cleavage of the Boc protecting group. For researchers and drug developers, adherence to these storage and handling guidelines, along with the use of validated stability-indicating analytical methods, will ensure the reliability of this important synthetic building block in their scientific endeavors.

References

- 1. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic Profile of Boc-4-Amino-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-4-amino-D-phenylalanine (Boc-4-Amino-D-phenylalanine). Due to the limited availability of specific experimental spectra for this derivative, this document presents representative data from the closely related compound, Boc-D-phenylalanine, and discusses the expected spectral variations arising from the introduction of the 4-amino group. This guide is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₄[1][2][3] |

| Molecular Weight | 280.32 g/mol [1][2] |

| Appearance | White to off-white powder |

| CAS Number | 164332-89-2[2][3] |

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for this compound. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are based on the known spectra of Boc-D-phenylalanine, with anticipated shifts and additional signals due to the 4-amino group highlighted. Mass Spectrometry (MS) data is predicted based on the compound's molecular weight and common fragmentation patterns of Boc-protected amino acids.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected proton NMR spectrum of this compound would exhibit characteristic signals for the Boc group, the amino acid backbone, and the substituted aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~1.3-1.4 | Singlet | 9H | (CH₃)₃C- (Boc group) | A characteristic upfield singlet for the nine equivalent protons of the tert-butyl group. |

| ~2.8-3.1 | Multiplet | 2H | β-CH₂ | Diastereotopic protons of the methylene group, appearing as a multiplet. |

| ~3.5-4.0 | Broad Singlet | 2H | Ar-NH₂ | Chemical shift can vary depending on solvent and concentration. |

| ~4.2-4.4 | Multiplet | 1H | α-CH | The alpha-proton of the amino acid backbone. |

| ~5.0-5.2 | Broad Doublet | 1H | NH (Boc) | The amide proton of the Boc protecting group. |

| ~6.5-6.7 | Doublet | 2H | Aromatic CH (ortho to NH₂) | Protons on the aromatic ring ortho to the amino group, shifted upfield due to the electron-donating nature of NH₂. |

| ~6.9-7.1 | Doublet | 2H | Aromatic CH (meta to NH₂) | Protons on the aromatic ring meta to the amino group. |

| ~10-12 | Broad Singlet | 1H | COOH | The carboxylic acid proton, which may be broad and its chemical shift is highly dependent on the solvent and concentration. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct signals for each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~28.0 | (CH₃)₃C - (Boc group) | Characteristic signal for the methyl carbons of the Boc group. |

| ~37.0 | β-CH₂ | The beta-carbon of the phenylalanine side chain. |

| ~55.0 | α-CH | The alpha-carbon of the amino acid backbone. |

| ~80.0 | (CH₃)₃C - (Boc group) | The quaternary carbon of the Boc group. |

| ~115.0 | Aromatic CH (ortho to NH₂) | Aromatic carbons ortho to the amino group, shielded by the electron-donating NH₂ group. |

| ~128.0 | Aromatic C (ipso- to CH₂) | The aromatic carbon attached to the β-CH₂ group. |

| ~130.0 | Aromatic CH (meta to NH₂) | Aromatic carbons meta to the amino group. |

| ~145.0 | Aromatic C (ipso- to NH₂) | The aromatic carbon attached to the amino group, significantly deshielded. |

| ~155.0 | C =O (Boc group) | The carbonyl carbon of the Boc protecting group. |

| ~175.0 | C OOH | The carboxylic acid carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, among others.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine and amide) |

| 3030 | Medium | Aromatic C-H stretch |

| 2980-2930 | Medium | Aliphatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (Boc carbonyl and carboxylic acid) |

| 1620-1580 | Medium | N-H bend (amine) |

| 1540-1500 | Medium | N-H bend (amide II) |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1250-1200 | Strong | C-O stretch (Boc ester) |

| 850-800 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Predicted MS Data for this compound

| m/z | Ion | Notes |

| 281.15 | [M+H]⁺ | Protonated molecular ion. |

| 303.13 | [M+Na]⁺ | Sodium adduct. |

| 225.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 181.09 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 120.08 | Immonium ion | Characteristic fragment for phenylalanine derivatives. |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of Boc-protected amino acids and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL. A small amount of formic acid or acetic acid may be added to promote protonation in positive ion mode.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50-500.

-

Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion [M+H]⁺ to generate a fragment ion spectrum.[4]

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Boc-4-Amino-D-phenylalanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-4-Amino-D-phenylalanine, a non-natural amino acid derivative crucial for peptide synthesis and pharmaceutical research. This document outlines its chemical properties, provides a detailed protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Core Properties of this compound

This compound is a derivative of the D-enantiomer of phenylalanine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring. This unique structure makes it a valuable building block in the synthesis of novel peptides and peptidomimetics.[1] The Boc protecting group offers stability and facilitates controlled, stepwise peptide chain elongation.[1]

Quantitative Data

| Property | Value | Reference |

| CAS Number | 164332-89-2 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1][] |

| Molecular Weight | 280.32 g/mol | [] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 125-130 °C | [1] |

Incorporation of this compound via Boc-SPPS

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS).[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS, involving the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.[3] The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[3][4]

Experimental Protocol: Manual Boc-SPPS

This protocol details the manual solid-phase synthesis for incorporating a single this compound residue into a peptide chain.

Materials:

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)[3]

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC)

-

Washing solvents (e.g., DCM, Isopropanol (IPA))

-

Cleavage cocktail (e.g., HF with scavengers like anisole)[4]

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[3]

-

Drain the solvent.

-

-

First Amino Acid Coupling (if starting the synthesis):

-

Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).[4]

-

-

Nα-Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Drain the neutralization solution.

-

Wash the resin with DCM (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF and DCM.

-

-

Chain Elongation:

-

Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, dry the peptide-resin under vacuum.

-

Treat the dried resin with a strong acid cleavage cocktail, such as liquid HF with anisole as a scavenger, to cleave the peptide from the resin and remove any side-chain protecting groups.[4] This step should be performed in a specialized apparatus by trained personnel.

-

After the reaction, the strong acid is carefully evaporated.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation or filtration.

-

Wash the peptide pellet several times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow Visualization

The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as this compound, during solid-phase peptide synthesis.

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

This guide provides foundational knowledge for the effective use of this compound in research and development. The unique properties of this compound offer significant potential for creating novel peptide-based therapeutics and tools for chemical biology.

References

Solubility Profile of Boc-4-Amino-D-phenylalanine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-4-Amino-D-phenylalanine, a critical building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and streamlining purification processes. While specific quantitative data for this compound is not extensively published, this guide consolidates available information on analogous Boc-protected amino acids to provide a reliable predictive framework.

Core Concepts in Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids, including this compound, is primarily influenced by the physicochemical properties of both the amino acid side chain and the tert-butyloxycarbonyl (Boc) protecting group. The Boc group, being hydrophobic, generally imparts good solubility in a range of common organic solvents. However, the polarity of the amino acid side chain can significantly modulate this behavior. In the case of this compound, the presence of the amino group on the phenyl ring introduces a degree of polarity that can affect its solubility profile compared to its non-functionalized counterpart, Boc-D-phenylalanine.

Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) is also a frequently used solvent, particularly in Boc chemistry. For more challenging dissolution, Dimethyl sulfoxide (DMSO) is often an effective choice.

Predicted Solubility of this compound

Based on the solubility of structurally similar Boc-protected amino acids, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in common organic solvents. It is important to note that actual solubility can vary depending on factors such as purity, crystalline form, temperature, and the presence of moisture.

| Solvent | Predicted Solubility | Estimated Concentration | Notes |

| N,N-Dimethylformamide (DMF) | Soluble to Freely Soluble | > 100 mg/mL | A standard and effective solvent for most Boc-amino acids. |

| Dimethyl sulfoxide (DMSO) | Freely Soluble | > 100 mg/mL | Often used for compounds with lower solubility in other solvents. May require gentle warming or sonication.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble to Freely Soluble | > 100 mg/mL | Similar to DMF, an excellent solvent for peptide synthesis. |

| Dichloromethane (DCM) | Soluble | > 50 mg/mL | Commonly used in Boc-based peptide synthesis. |

| Methanol (MeOH) | Soluble | > 50 mg/mL | Often used in purification and analysis. |

| Ethanol (EtOH) | Sparingly Soluble to Soluble | 10 - 50 mg/mL | Solubility is generally lower than in more polar aprotic solvents. |

| Chloroform (CHCl₃) | Soluble | > 50 mg/mL | Similar to DCM in its solvent properties for this class of compounds. |

| Ethyl Acetate (EtOAc) | Sparingly Soluble | 1 - 10 mg/mL | Lower polarity results in reduced solubility. |

| Acetone | Sparingly Soluble | 1 - 10 mg/mL | Generally not a primary solvent for dissolution in synthesis. |

Experimental Protocol for Solubility Determination

This section outlines a general and robust methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the equilibrium solubility method, which is a standard approach for generating reliable solubility data.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Troubleshooting Poor Solubility

In instances where this compound exhibits poor solubility in a desired solvent, the following strategies can be employed:

-

Co-solvent Systems: The use of a mixture of solvents can enhance solubility. For example, adding a small amount of DMSO to DMF can improve the dissolution of less soluble compounds.[1]

-

Gentle Heating: Cautious warming of the solvent can increase the rate of dissolution and the solubility limit. However, care must be taken to avoid thermal degradation of the amino acid derivative.[1]

-

Sonication: Applying ultrasonic waves can help to break down aggregates and facilitate the dissolution process.[1]

By understanding the predicted solubility and employing systematic experimental protocols, researchers and drug development professionals can effectively handle this compound, leading to more efficient and successful synthetic outcomes.

References

Unlocking Novel Peptide Therapeutics: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide-based drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and biological properties of peptides, addressing longstanding challenges of poor metabolic stability, low bioavailability, and limited target selectivity. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and applications of unnatural amino acids in the design and synthesis of next-generation peptide therapeutics.

Core Principles: The Advantages of Expanding the Genetic Alphabet

The introduction of Uaas offers a powerful toolkit to enhance the therapeutic potential of peptides. The primary motivations for their use include:

-

Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains with Uaas can sterically hinder the approach of proteases, significantly extending the in vivo half-life of the peptide. Swapping L-amino acids with their D-enantiomers is a common strategy to confer resistance to enzymatic degradation.[1][2]

-

Improved Pharmacokinetic Profile: Uaas can be rationally designed to influence properties such as lipophilicity and hydrogen bonding capacity.[3] This allows for the fine-tuning of a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved oral bioavailability.

-

Increased Receptor Affinity and Selectivity: The unique side-chain functionalities and conformational constraints imparted by Uaas can optimize interactions with biological targets, resulting in higher binding affinity and greater selectivity for the desired receptor subtype.[3]

-

Conformational Control: Specific Uaas can be used to induce or stabilize desired secondary structures, such as α-helices or β-turns, which are often critical for biological activity.[3] Hydrocarbon stapling, for instance, can lock a peptide into an α-helical conformation, enhancing its stability and target engagement.[2]

Methods of Incorporation: A Synthesis Overview

While several methods exist for incorporating Uaas into peptides, Solid-Phase Peptide Synthesis (SPPS) remains the most prevalent and versatile technique in research and development settings.[1][3]

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support.[1] The fundamental workflow for incorporating Uaas is analogous to that for natural amino acids and involves an iterative cycle of:

-

Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to make the reactive sites accessible.[1]

-

Nα-Fmoc Deprotection: The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is removed, usually with a solution of piperidine in DMF.[1]

-

Amino Acid Coupling: The incoming Uaa, with its Nα-amino group protected by Fmoc and its side chain protected (if necessary), is activated and coupled to the deprotected N-terminus of the peptide-resin.

-

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[1]

Challenges in SPPS of Uaa-containing Peptides:

The unique structures of Uaas can present challenges. Steric hindrance from bulky side chains or α,α-disubstitution can slow down coupling reactions, necessitating the use of more potent coupling reagents or longer reaction times.[1]

Other Incorporation Methods

Beyond SPPS, other techniques for incorporating Uaas include:

-

In Vitro Protein Synthesis: Uaas can be introduced into proteins using cell-free protein synthesis (CFPS) systems.[4] This method offers high flexibility and tolerance for toxic Uaas.[4]

-

Genetic Code Expansion: This powerful technique involves engineering the translational machinery of a cell to recognize a stop codon (e.g., the amber stop codon, UAG) as a signal to incorporate a specific Uaa.[5]

Quantitative Data on the Impact of Unnatural Amino Acids

The incorporation of Uaas can have a profound and quantifiable impact on the properties of peptides. The following tables summarize key data from the literature.

| Peptide/Analog | Unnatural Amino Acid(s) | Modification | Effect | Reference |

| E2-35 | - | None (Natural Amino Acids) | Control | [6] |

| E2-53R | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Replacement of Val and Trp | Broad-spectrum activity against G(-) and G(+) bacteria. | [6] |

| LE-54R | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Replacement of Val and Trp | Broad-spectrum activity against G(-) and G(+) bacteria. | [6] |

| Peptide | Modification | Half-life in Human Serum | Reference |

| Hexameric Peptide | Unmodified | Short | [7] |

| Hexameric Peptide | N-terminal Acetylation | Significantly Increased | [7] |

| Hexameric Peptide | C-terminal Amidation | Little to no change | [7] |

| Hexameric Peptide | Backbone Cyclization | More Proteolytically Stable | [7] |

| Hexameric Peptide | Disulfide Cyclization | More Antimicrobially Active | [7] |

| Peptide Analog | IC50 (μM) | Fold Change vs. Original | Reference |

| SIINFEKL | 0.19 | - | [8] |

| IINFEKL | 0.43 | 2.26 | [8] |

| SIINFEK | 7.7 | 40.5 | [8] |

| FAPGNYPAL | 0.16 | - | [8] |

| FAPGNYPA | 18.0 | 112.5 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a bifunctional Uaa and its incorporation into a peptide via SPPS, as well as a protocol for assessing the serum stability of the resulting peptide.

Synthesis of a Bifunctional Unnatural Amino Acid: PrDiAzK

This protocol describes the synthesis of a lysine-based bifunctional amino acid, PrDiAzK, which contains a photo-reactive diazirine group and a terminal alkyne for click chemistry.[9][10]

Materials:

-

Commercially available dihydroxyacetone

-

Liquid ammonia

-

Propargyl bromide

-

Standard reagents and solvents for organic synthesis

Procedure:

-

Diazirine Formation: Convert the ketone group of dihydroxyacetone into a diazirine in a two-step reaction using liquid ammonia.

-

Alkylation: Alkylate one of the two hydroxyl groups with propargyl bromide to introduce the terminal alkyne.

-

Further Synthetic Steps: The resulting intermediate can be further elaborated through standard organic chemistry techniques to yield the final Fmoc-protected PrDiAzK amino acid ready for SPPS.

Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide containing a Uaa on a Rink Amide resin.[1][3]

Materials:

-

Rink Amide resin

-

N,N-dimethylformamide (DMF)

-

Piperidine

-

Fmoc-protected amino acids (natural and unnatural)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-15 minutes. Drain and wash the resin with DMF.[1]

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 eq.) in DMF.

-

Add the base (e.g., DIPEA, 6 eq.) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to the resin and agitate for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the cold diethyl ether to the filtrate.

-

Centrifuge to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Serum Stability Assay

This protocol describes a method to assess the stability of a Uaa-containing peptide in human serum.[3]

Materials:

-

Test peptide

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

Incubator (37°C)

-

RP-HPLC system

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide and dilute it to the desired concentration in PBS. Thaw human serum on ice.

-

Incubation: Mix the peptide solution with human serum (e.g., 1:1 or 1:9 ratio) in microcentrifuge tubes and incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

-

Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN). Vortex and incubate on ice for 10-20 minutes.

-

Sample Clarification: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Analysis by RP-HPLC: Inject the supernatant into the RP-HPLC system and separate the intact peptide from its degradation products.

-

Data Analysis: Determine the peak area of the intact peptide at each time point and plot the percentage of remaining intact peptide against time to determine the peptide's half-life in serum.

Visualizing Workflows and Pathways

Experimental Workflow for Uaa-Peptide Synthesis and Characterization

The following diagram illustrates the typical workflow from the synthesis of a Uaa to the functional characterization of the final peptide.

Caption: A typical experimental workflow for synthesizing and characterizing peptides containing unnatural amino acids.

Signaling Pathway: GPCR Modulation by a Uaa-Containing Peptide

G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides containing Uaas can be designed to modulate GPCR signaling pathways with high specificity and potency. The diagram below illustrates a simplified GPCR signaling cascade and how a Uaa-peptide antagonist can inhibit it.

Caption: A Uaa-peptide antagonist competitively inhibits the binding of an endogenous ligand to a GPCR, blocking downstream signaling.

Conclusion

The incorporation of unnatural amino acids has revolutionized peptide-based drug discovery.[3] By providing the tools to overcome the inherent limitations of natural peptides, Uaas have paved the way for the development of novel therapeutics with enhanced stability, bioavailability, and efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of peptide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Application of Boc-4-Amino-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Boc-4-Amino-D-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. The document details its melting point and physical appearance, outlines the experimental protocol for melting point determination, and illustrates its primary application in a logical workflow diagram.

Core Physicochemical Data

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function enhances its utility in stepwise peptide synthesis by preventing unwanted side reactions.

| Property | Value | Reference |

| Melting Point | 125-130 ºC | |

| Physical Appearance | White to off-white powder | |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |

| Molecular Weight | 280.3 g/mol | [1] |

| CAS Number | 164332-89-2 | [1] |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound like this compound is a crucial indicator of its purity. A sharp melting range, typically narrow, suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities.[2] The following is a generalized protocol for determining the melting point using the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is inverted and gently tapped to pack the solid into the sealed end.[2][3][4] The packed sample should be approximately 1-2 mm in height.[2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[5]

-

Initial Rapid Determination: An initial, rapid heating is performed to get an approximate melting point. This helps in saving time for the subsequent, more accurate measurements.

-

Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to about 1-2°C per minute as the melting point is approached.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[2][5]

-

Repeat for Consistency: The procedure is repeated at least once with a fresh sample to ensure the results are reproducible.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the chemical synthesis of peptides.[6] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach where the Boc group serves as a temporary protecting group for the α-amino group.[7][8]

The general workflow for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support is illustrated below.

Workflow Description:

-

Deprotection: The cycle begins with the removal of the Boc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][9][10]

-

Neutralization: Following deprotection, the resulting trifluoroacetate salt of the terminal amine must be neutralized to the free amine to enable the subsequent coupling reaction. A hindered base like diisopropylethylamine (DIEA) is commonly used for this purpose.[7][9]

-

Coupling: The next Boc-protected amino acid in the sequence (in this case, this compound) is activated and coupled to the free N-terminal amine of the growing peptide chain.

-

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a high purity of the final peptide.[7][9] This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired peptide sequence.[9][11]

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[1][10]

References

- 1. chempep.com [chempep.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. pennwest.edu [pennwest.edu]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for Boc-4-Amino-D-phenylalanine Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-Amino-D-phenylalanine is a non-canonical amino acid derivative crucial for the synthesis of modified peptides with enhanced biological activity and stability. The presence of a D-amino acid can confer resistance to enzymatic degradation, while the 4-amino group on the phenyl ring provides a versatile handle for further chemical modifications, such as bioconjugation. This document provides detailed protocols and application notes for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.

Protecting Group Strategy

In the Boc/Bzl protection scheme, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] The side chains of reactive amino acids are protected by more stable, benzyl-based protecting groups that require a strong acid, such as hydrofluoric acid (HF), for removal.[1] For this compound, the Boc group protects the α-amino function. The 4-amino group on the side chain also requires protection to prevent side reactions during synthesis. A common strategy is to use an orthogonal protecting group on the side chain, such as the Fmoc group, which can be selectively removed under basic conditions if on-resin modification is desired. However, for standard elongation, a more acid-labile protecting group than the benzyl-based ones or a group that can be removed during the final cleavage is often employed. For the purpose of these protocols, we will assume the side-chain amino group is also protected, for instance, with a group that is cleaved concomitantly with the final peptide from the resin.

Coupling Reagents for this compound

The electron-donating nature of the 4-amino group can slightly deactivate the carboxylic acid of phenylalanine, potentially leading to lower coupling efficiency. Therefore, the use of potent coupling reagents is recommended to ensure complete and efficient amide bond formation. The choice of coupling reagent can significantly impact reaction times and yields. Below is a comparative summary of commonly used coupling reagents.

| Coupling Reagent | Typical Coupling Efficiency (%) | Typical Reaction Time (hours) | Key Advantages & Considerations |

| HBTU/DIPEA | 85-95 | 2-6 | Good balance of reactivity and stability; cost-effective. |

| HATU/DIPEA | >95 | 0.5-2 | High reactivity, low racemization rates, effective for sterically hindered couplings. |

| DIC/HOBt | >95 | 1-4 | Cost-effective, minimizes racemization, but the byproduct (DCU) can be difficult to remove in solution-phase synthesis. |

| PyBOP/DIPEA | 80-90 | 2-8 | Phosphonium-based, avoids guanidinylation side products. |

| COMU/DIPEA | >95 | 0.5-1 | High reactivity, safer byproducts, good solubility. |

Note: The data presented is based on typical performance for Fmoc-amino acids and serves as a general guideline. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy.

General Boc-SPPS Workflow

The overall process of incorporating a single this compound residue involves a cycle of deprotection, neutralization, and coupling.

Caption: General workflow for a single amino acid incorporation cycle in Boc-SPPS.

Protocol 1: HBTU-Mediated Coupling

This protocol utilizes N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as the coupling reagent, which offers a good balance of efficiency and cost.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3.0 eq. relative to resin substitution)

-

HBTU (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

-

Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.[2]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling:

-

In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIPEA to the solution and agitate for 2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated with fresh reagents.

-

Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Protocol 2: DIC/HOBt-Mediated Coupling

This protocol uses N,N'-Diisopropylcarbodiimide (DIC) in the presence of 1-Hydroxybenzotriazole (HOBt) to mediate the coupling, a cost-effective method that minimizes racemization.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3.0 eq. relative to resin substitution)

-

DIC (3.0 eq.)

-

HOBt (3.0 eq.)

-

Anhydrous DMF

-

DCM

-

TFA

-

DIPEA

-

Kaiser test kit

Procedure:

-

Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

-

Coupling:

-

In a separate vessel, dissolve this compound and HOBt in DMF.

-

Add this solution to the deprotected and neutralized resin.

-

Add DIC to the resin suspension.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using the Kaiser test.

-

If the reaction is incomplete after 4 hours, a recoupling may be necessary.

-

Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

-

Logical Diagram of the Coupling Reaction

The core of the coupling process is the activation of the carboxylic acid of this compound, followed by nucleophilic attack from the free amine on the peptide-resin.

Caption: Simplified representation of the peptide coupling reaction.

Purification and Characterization of Peptides Containing 4-Amino-D-phenylalanine

The incorporation of 4-Amino-D-phenylalanine can increase the hydrophobicity of the resulting peptide, which may present challenges during purification.

Challenges:

-

Poor Solubility: Peptides containing this residue may have reduced solubility in aqueous buffers.

-

Aggregation: Increased hydrophobicity can lead to peptide aggregation, complicating purification.[3]

-

Strong Retention in RP-HPLC: The modified phenylalanine can cause the peptide to bind strongly to C18 columns, requiring stronger organic mobile phases for elution.

Purification Strategy:

-

Cleavage from Resin: After synthesis is complete, the peptide is cleaved from the solid support and all protecting groups are removed using a strong acid like HF or TFMSA, typically with scavengers to prevent side reactions.[2]

-

Crude Peptide Precipitation: The cleaved peptide is precipitated with cold diethyl ether, washed, and dried.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 column is a good starting point, but for very hydrophobic peptides, a C8 or C4 column might provide better resolution.

-

Mobile Phase: A common mobile phase system is a gradient of water and acetonitrile containing 0.1% TFA. For peptides with poor solubility, adding a small percentage of isopropanol or using formic acid instead of TFA might be beneficial.

-

Solubilization: If the crude peptide is difficult to dissolve, a minimal amount of an organic solvent like DMSO or DMF can be used, followed by dilution with the initial mobile phase.[4]

-

-

Characterization: The purity of the collected fractions should be assessed by analytical RP-HPLC, and the identity of the peptide confirmed by mass spectrometry.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with the use of appropriate coupling reagents and optimized protocols. While challenges related to the hydrophobicity of the resulting peptides may arise during purification, these can be overcome with systematic optimization of chromatographic conditions. The ability to introduce this versatile non-canonical amino acid opens up a wide range of possibilities for the design of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Deprotection of the Boc Group in Boc-4-Amino-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Boc-4-Amino-D-phenylalanine is a key building block in the synthesis of various peptidomimetics and other complex molecules. The selective and efficient deprotection of its Boc group is a critical step that requires careful consideration of the reaction conditions to ensure high yield and purity of the final product, 4-Amino-D-phenylalanine.

These application notes provide a comprehensive overview of various methods for the deprotection of this compound, including standard acidic protocols and milder alternatives. Detailed experimental procedures, quantitative data, and potential side reactions are discussed to assist researchers in selecting the most suitable method for their specific synthetic needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The formation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Standard Deprotection Methods

The most common and well-established methods for Boc deprotection utilize strong acids. These methods are generally high-yielding and proceed rapidly.

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most frequently used methods for Boc deprotection due to its high efficiency and the volatility of the reagents, which simplifies workup.[1]

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.

-

The resulting amine is obtained as its TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base such as saturated aqueous sodium bicarbonate solution, followed by extraction with an organic solvent.

Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is another robust method for Boc deprotection. This method often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and storage.[3]

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

-

To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).[4]

-

Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the purified hydrochloride salt.

Quantitative Data for Standard Deprotection Methods

The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amino acids using standard acidic methods. While specific data for this compound is not always available, the provided data for similar substrates offers a reliable reference.

| Deprotection Reagent | Solvent | Concentration | Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes |

| 25-50% TFA | DCM | 0.1-0.2 M | 0.5 - 2 | 0 - RT | >95 (general)[1] | High | A very common and effective method. |

| 4 M HCl | 1,4-Dioxane | - | 0.5 - 4 | RT | >90 (general)[3] | High | Often precipitates the HCl salt directly. |

| 100% TFA | Neat | - | < 0.5 | RT | Variable | Lower than 55% TFA/DCM in some cases | Can lead to incomplete deprotection in solid-phase synthesis. |

Milder Deprotection Methods

For substrates containing acid-sensitive functional groups, milder deprotection conditions are often necessary to avoid unwanted side reactions.

Oxalyl Chloride in Methanol

This method offers a mild alternative for the deprotection of N-Boc groups on a variety of substrates, including aromatic amines. The reaction proceeds at room temperature with high yields.[5][6]

Experimental Protocol:

-

Dissolve the this compound (1 equivalent) in methanol (e.g., 50 mg in 3 mL) in a dry round-bottom flask with a stir bar.

-

Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[5] A slight exotherm may be observed.

-

Stir the reaction mixture for 1-4 hours at room temperature, monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can then be purified by standard methods such as crystallization or chromatography.

Aqueous Phosphoric Acid

Aqueous phosphoric acid is an environmentally benign and mild reagent for the deprotection of Boc groups. It shows good functional group tolerance, leaving benzyl and methyl esters, as well as TBDMS ethers, intact.[7]

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as THF or acetonitrile.

-

Add 85% aqueous phosphoric acid.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Thermal Deprotection

In some cases, the Boc group can be removed thermally, avoiding the use of any acidic reagents. This method is particularly useful for substrates that are sensitive to acid but thermally stable.[8]

Experimental Protocol:

-

Dissolve the this compound in a high-boiling point solvent such as trifluoroethanol (TFE) or in a continuous flow reactor.[8][9]

-

Heat the solution to a temperature between 150-240 °C.[8] The optimal temperature and time will depend on the specific substrate and solvent.

-

Monitor the deprotection by LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The product can be purified by standard techniques.

Quantitative Data for Milder Deprotection Methods

The following table provides an overview of the reaction conditions and reported yields for various milder deprotection methods.

| Deprotection Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Notes |

| Oxalyl Chloride (3 eq.) | Methanol | 1 - 4 | RT | up to 90[5] | Mild conditions, good for acid-sensitive substrates. |

| 85% Phosphoric Acid | THF/Acetonitrile | Variable | RT - Heat | High (general)[7] | Environmentally friendly and mild. |

| Thermal | TFE/Methanol | 0.5 - 1 | 150-240[8] | 49-98 (for aryl amines)[8] | Avoids acidic reagents completely. |

Potential Side Reactions and Considerations

During the deprotection of this compound, several side reactions can occur, particularly under strong acidic conditions.

-

Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues. While the aniline nitrogen in 4-Amino-D-phenylalanine is less nucleophilic than the side chains of tryptophan or methionine, the potential for side reactions on the aromatic ring should be considered, especially under harsh conditions. The use of scavengers such as anisole or thioanisole can help to trap the tert-butyl cation and minimize these side reactions.[10]

-

Incomplete Deprotection: Insufficient reaction time or acid concentration can lead to incomplete removal of the Boc group, resulting in a mixture of starting material and product.[11] Monitoring the reaction progress is crucial to ensure complete conversion.

-

Racemization: While generally not a major issue with Boc deprotection, the use of harsh conditions or prolonged reaction times could potentially lead to some degree of racemization at the alpha-carbon.

Experimental Workflow

The general workflow for the deprotection of this compound is outlined below.

Caption: General experimental workflow for Boc deprotection.

Conclusion

The choice of deprotection method for this compound depends on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and the desired scale of the reaction. Standard acidic methods using TFA or HCl are generally reliable and high-yielding for robust substrates. For more delicate molecules, milder alternatives such as oxalyl chloride in methanol, aqueous phosphoric acid, or thermal deprotection offer valuable options to achieve the desired transformation with high fidelity. Careful monitoring of the reaction and consideration of potential side reactions are essential for obtaining the desired 4-Amino-D-phenylalanine in high yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes: The Use of Boc-4-Amino-D-phenylalanine in Drug Discovery and Development

Introduction

Boc-4-Amino-D-phenylalanine is a non-proteinogenic, or unnatural, amino acid derivative that serves as a critical building block in modern drug discovery.[1] Its structure incorporates three key features: a D-chiral center, a Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino function, and an amino group at the para-position of the phenyl ring. This unique combination makes it an invaluable tool for medicinal chemists and peptide scientists aiming to develop novel therapeutics with improved pharmacological profiles.[2][3]

The incorporation of unnatural amino acids (UAAs) like this compound into peptides or small molecules can confer significant advantages.[][5] The D-configuration enhances metabolic stability by increasing resistance to enzymatic degradation by proteases, a common limitation of natural peptide-based drugs.[3][6] The Boc group is a well-established, acid-labile protecting group essential for controlled, stepwise peptide synthesis.[][8] Finally, the side-chain amino group provides a versatile handle for further chemical modifications, such as bioconjugation to attach imaging agents or cytotoxic drugs, or for modulating receptor interactions.[1][9]

These attributes have led to the widespread use of this compound and its analogs in various therapeutic areas, including oncology, neurology, and the development of hormone modulators.[1][6]

Key Applications in Drug Discovery

The unique structural features of this compound enable its use in several key areas of drug development.

Data Presentation

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, purification, and storage.

| Property | Value | Reference(s) |

| Synonyms | Boc-D-Phe(4-NH2)-OH, Boc-p-amino-D-Phe-OH | [1] |

| CAS Number | 164332-89-2 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |

| Molecular Weight | 280.3 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Melting Point | 125-130 ºC | [1] |

| Optical Rotation | [a]D20 = -23 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Representative Structure-Activity Relationship (SAR) Data

Incorporating modified phenylalanine analogs is a common strategy to probe ligand-receptor interactions and optimize drug candidates. The table below illustrates how modifications to the phenylalanine side chain can impact biological activity, using GnRH antagonists as a representative example. While not specific to the 4-amino derivative, it exemplifies the type of data generated when using such building blocks.

| Compound | Modification at Phenylalanine Position | In Vitro IC₅₀ (nM) for human GnRH receptor | Therapeutic Application | Reference(s) |